3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide
Description
3-Cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is a benzamide derivative characterized by a cyano (-CN) substituent at the 3-position of the benzoyl group and a 2,3-dihydrobenzofuran-methyl moiety attached to the amide nitrogen. This structural combination confers unique electronic and steric properties, making it a candidate for applications in catalysis, medicinal chemistry, or materials science.
Properties
IUPAC Name |
3-cyano-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-9-12-4-3-5-13(8-12)17(20)19-10-14-11-21-16-7-2-1-6-15(14)16/h1-8,14H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVSVJPCBVQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Amide Bond Formation: The final step involves coupling the benzofuran derivative with a benzoyl chloride derivative in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and as a building block for polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide with structurally related benzamide derivatives:
Physicochemical Properties
- NMR Shifts: The cyano group in the target compound would deshield adjacent protons (e.g., H-2 and H-4 on the benzoyl ring), resulting in downfield shifts compared to methyl or methoxy analogs .
- Solubility : The dihydrobenzofuran moiety may reduce water solubility relative to hydroxy or methoxy-containing analogs (e.g., Rip-D) but enhance lipid membrane permeability.
Biological Activity
3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is a compound that has garnered interest due to its potential biological activities. This compound features a cyano group and a benzamide moiety, which are known to contribute to various pharmacological effects. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structure of this compound can be described as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 284.32 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymes: The presence of the cyano group can enhance binding affinity to certain enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Modulation: The benzamide structure suggests possible interactions with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by:
- Cell Cycle Arrest: The compound was shown to cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis: Mechanistic studies indicated activation of caspases and upregulation of pro-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been observed to reduce the levels of pro-inflammatory cytokines, suggesting that it may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines:
- Objective: To evaluate the cytotoxic effects on A549 lung cancer cells.
- Methodology: Cells were treated with varying concentrations of the compound.
- Findings: IC50 values indicated significant cytotoxicity at low micromolar concentrations, with apoptosis confirmed via flow cytometry.
-
Inflammation Model:
- Objective: To assess anti-inflammatory effects in a murine model of arthritis.
- Methodology: Mice were administered the compound prior to inducing inflammation.
- Findings: Marked reduction in paw swelling and inflammatory markers compared to control groups.
Research Findings Summary
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Focus | Results |
|---|---|---|
| Study 1 | Anticancer activity | Induced apoptosis in A549 cells (IC50 < 10 µM) |
| Study 2 | Anti-inflammatory effects | Reduced cytokine levels in murine arthritis model |
| Study 3 | Enzyme inhibition | Significant inhibition of target enzymes involved in metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
